molecular formula C10H11N3O B129513 N'-(4-cyanophenyl)propanehydrazide CAS No. 144656-35-9

N'-(4-cyanophenyl)propanehydrazide

Cat. No.: B129513
CAS No.: 144656-35-9
M. Wt: 189.21 g/mol
InChI Key: ZSURUCJEENPPFJ-UHFFFAOYSA-N
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Description

N'-(4-Cyanophenyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 4-cyanophenyl group.

Properties

CAS No.

144656-35-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-(4-cyanophenyl)propanehydrazide

InChI

InChI=1S/C10H11N3O/c1-2-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

ZSURUCJEENPPFJ-UHFFFAOYSA-N

SMILES

CCC(=O)NNC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(=O)NNC1=CC=C(C=C1)C#N

Synonyms

Propanoic acid, 2-(4-cyanophenyl)hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Bioactivity and Chemical Properties

The substituent on the phenyl ring plays a critical role in determining the compound’s electronic profile and applications. Below is a comparative analysis:

Table 1: Substituent-Driven Functional Differences
Compound Name Substituent/Group Key Activity/Property Mechanism/Effect Reference
N'-(4-Cyanophenyl)propanehydrazide 4-cyanophenyl Chelation, Drug delivery Electron-withdrawing CN enhances metal coordination in chelators (e.g., HL4) .
MPH (Naproxen-based) 4-dimethylaminobenzylidene Corrosion inhibition Electron-donating -N(CH₃)₂ improves adsorption on mild steel in acidic media .
3-((4-Methoxyphenyl)amino)propanehydrazide derivative 4-methoxyphenyl, naphthalene Antioxidant, Anticancer Methoxy (-OCH₃) enhances radical scavenging (1.4× ascorbic acid) .
Ibuprofen-derived 4a 4-bromobenzylidene COX-2 inhibition Bromine’s steric bulk improves COX-2 binding affinity .
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The 4-cyano group in this compound reduces electron density on the phenyl ring, favoring metal chelation (as seen in HL4) . In contrast, electron-donating groups like -OCH₃ or -N(CH₃)₂ enhance antioxidant or corrosion inhibition properties by stabilizing radicals or improving surface adsorption .
  • Steric Effects : Bulky substituents (e.g., bromine in 4a) improve target selectivity (e.g., COX-2 inhibition) by optimizing hydrophobic interactions .
Table 2: Activity Comparison Across Hydrazide Derivatives
Activity This compound Similar Compounds (Examples) Performance Metrics Reference
Chelation Used in drug delivery systems HL4 (4-cyanophenyl allylidene derivative) Chelates Cu²⁺/Fe³⁺ for improved drug stability .
Corrosion Inhibition Not reported BPH, MPH (Naproxen-based) 92% inhibition efficiency in 1.0 M HCl .
Antioxidant Not reported 3-((4-Methoxyphenyl)amino)propanehydrazide IC₅₀ = 0.359–6.257 μM (DPPH assay) .
Anticancer Not reported 1-(4-Fluorophenyl)-2-...ethanone IC₅₀ = 12.3 μM (U-87 glioblastoma) .
Neuroprotection Not reported Xanthinyl-8-ylthio propanhydrazides Reduced neurotoxicity via low lipophilicity .
Insights:
  • This compound’s primary application in the evidence is as a chelator (HL4), whereas analogs with methoxy or dimethylamino groups excel in antioxidant or corrosion inhibition roles.

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